1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19N |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-2-phenylindole |
InChI |
InChI=1S/C22H19N/c1-16-9-8-10-17(2)22(16)23-20-14-7-6-13-19(20)15-21(23)18-11-4-3-5-12-18/h3-15H,1-2H3 |
InChI Key |
MWAQNELMMZYWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,6 Dimethyl Phenyl 2 Phenyl 1h Indole and Its Analogues
Palladium-Catalyzed Synthetic Routes for N-Arylation
The formation of the C-N bond between the indole (B1671886) nitrogen and a sterically hindered aryl group is a key step in the synthesis of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole. Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become the premier method for this transformation. organic-chemistry.orgnih.gov
Development and Optimization of C-N Cross-Coupling Reactions for N-Aryl-1H-indoles
The Buchwald-Hartwig amination has been extensively developed for the N-arylation of indoles with a wide array of aryl halides and triflates. nih.gov The synthesis of sterically hindered N-arylindoles, such as the target compound, requires careful optimization of the catalytic system. Key to the success of these reactions is the use of bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.orgnih.gov
Researchers have demonstrated that ligands like 2-(dicyclohexylphosphino)biphenyl (B1301957) and its derivatives, often used in conjunction with a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are highly effective. organic-chemistry.orgnih.govacs.org The choice of base is also critical, with sodium tert-butoxide (NaOt-Bu) often being the most effective, although potassium phosphate (B84403) (K₃PO₄) can be used as a milder alternative for substrates with sensitive functional groups. organic-chemistry.org The reaction is typically carried out in aprotic solvents such as toluene (B28343) or dioxane under an inert atmosphere. organic-chemistry.org
One-pot procedures have also been developed where an alkyne reacts with ammonia (B1221849) to form the indole intermediate, which is then arylated in the same pot using the same palladium catalyst. This approach has been successful even with ortho-disubstituted aryl halides, demonstrating the robustness of modern catalytic systems. nih.gov The versatility of these methods allows for the coupling of various substituted indoles with a range of aryl halides, including the more challenging and less reactive aryl chlorides. organic-chemistry.orgrsc.org
| Catalyst/Ligand System | Aryl Halide | Base | Solvent | Yield | Reference |
| Pd₂(dba)₃ / Bulky Phosphine Ligand 4 | Aryl Bromide | NaOt-Bu | Toluene | High | organic-chemistry.org |
| Pd₂(dba)₃ / Bulky Phosphine Ligand 2 | Aryl Chloride | NaOt-Bu | Toluene | High | organic-chemistry.org |
| Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl | Aryl Chloride | K₃PO₄ | Toluene | Moderate to Good | acs.org |
| Pd/keYPhos (0.8 mol%) | Aryl Chloride | K₂CO₃ | t-AmylOH | Good to Excellent | rsc.org |
| Pd/tBuXphos | Aryl Triflates | Cs₂CO₃ | Toluene | Good | nih.gov |
Mechanistic Considerations of Palladium-Catalyzed Indole N-Arylation
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving Pd(0) and Pd(II) species. youtube.com The cycle is initiated by the oxidative addition of the aryl halide (e.g., 2,6-dimethylphenyl bromide) to a Pd(0) complex, forming a Pd(II)-aryl intermediate. youtube.com This is often the rate-limiting step, and its efficiency is greatly enhanced by the use of bulky, electron-rich phosphine ligands which stabilize the Pd(0) species and promote the oxidative addition. youtube.com
Following oxidative addition, the indole, typically deprotonated by a strong base to form the indolide anion, coordinates to the palladium center. The subsequent step is reductive elimination, where the C-N bond is formed, releasing the N-arylindole product and regenerating the Pd(0) catalyst. youtube.com
For sterically hindered substrates like 2,6-dimethylphenyl halides and 2-phenyl-1H-indole, the steric bulk on both the aryl halide and the ligand can significantly influence the rates of oxidative addition and reductive elimination. The development of specialized ligands, such as the Buchwald phosphine ligands (e.g., XPhos, SPhos), has been crucial in overcoming the steric hindrance and achieving high yields. youtube.com These ligands possess the necessary steric and electronic properties to facilitate the key steps of the catalytic cycle. youtube.com
Alternative and Complementary Indole Ring Formation Strategies
While palladium-catalyzed N-arylation is a powerful tool, other synthetic strategies that construct the indole ring itself provide alternative pathways to this compound and its analogs.
Adaptations of Fischer Indole Synthesis for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for preparing indoles. thermofisher.comwikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize this compound, the required starting materials would be 1-(2,6-dimethylphenyl)-1-phenylhydrazine and an appropriate carbonyl compound, followed by cyclization.
The traditional Fischer synthesis often requires harsh acidic conditions and high temperatures. organic-chemistry.org However, modern adaptations have made the reaction more amenable to complex and sensitive substrates. These include:
Lewis Acid Catalysis : Using Lewis acids such as zinc chloride or boron trifluoride can offer milder reaction conditions compared to strong Brønsted acids. wikipedia.org
Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. researchgate.netnih.govnsf.govnih.gov This technique is particularly useful for one-pot tandem reactions where the hydrazone intermediate is formed in situ and immediately cyclized. researchgate.net
Buchwald Modification : A palladium-catalyzed variation allows for the cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, which then undergoes the Fischer cyclization. wikipedia.org This expands the scope of the reaction to a wider variety of starting materials.
The regioselectivity of the Fischer synthesis can be an issue with unsymmetrical ketones, but for a 2-phenyl substituted indole, starting with a phenyl ketone derivative ensures the correct placement of the phenyl group. thermofisher.combyjus.com
Three-Component Reactions and Multicomponent Cyclization Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted indoles. acs.org
For a structure like this compound, a potential three-component strategy could involve a reaction between an aniline (B41778) (2,6-dimethylaniline), an aldehyde, and another component to build the indole scaffold. For instance, a one-pot synthesis involving a Heck isomerization followed by a Fischer indolization sequence has been reported for the synthesis of 3-arylmethylindoles, showcasing the power of combining multiple catalytic processes. organic-chemistry.org Recently, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org
These methods provide rapid access to diverse indole derivatives and are often amenable to the principles of green chemistry. acs.orgrsc.org
Exploration of Green Chemistry Principles in Indole Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to indole synthesis. tandfonline.comyoutube.com
Key green approaches applicable to the synthesis of this compound and its analogs include:
Microwave-Assisted Organic Synthesis (MAOS) : As mentioned previously, using microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govtandfonline.com It often leads to higher yields and product purity, reducing the need for extensive purification. researchgate.net
Solvent-Free Reactions : Performing reactions without a solvent or in environmentally benign solvents like water or ethanol (B145695) minimizes waste and potential environmental impact. tandfonline.comnih.gov Mechanochemical methods, using ball-milling to induce reactions in a solvent-free environment, have been successfully applied to the Fischer indole synthesis. rsc.org
For example, a one-pot, three-component synthesis of indolyl-4H-chromene derivatives has been achieved under solvent-free conditions using triethylamine (B128534) as a catalyst, forming multiple C-C and C-O bonds in a single step. tandfonline.com Similarly, ultrasound has been used to promote the efficient synthesis of 3-substituted indoles under solvent-free conditions. nih.gov These examples highlight the ongoing efforts to develop more sustainable synthetic routes for this important class of heterocyclic compounds.
Retrosynthetic Dissection and Precursor Synthesis for Advanced Indole Structures
The strategic construction of complex heterocyclic frameworks, such as that of this compound, relies on the principles of retrosynthetic analysis. This approach involves the deconstruction of the target molecule into simpler, more readily available precursors through a series of logical "disconnections" of chemical bonds. This section outlines the primary retrosynthetic pathways to the target indole and details the established methodologies for synthesizing the key chemical building blocks.
A retrosynthetic analysis of this compound reveals two principal disconnection strategies. The most direct approach involves the cleavage of the nitrogen-aryl (N-C) bond, separating the core indole heterocycle from its N-phenyl substituent. A second strategy involves the deconstruction of the indole ring itself, building the substituted heterocycle from acyclic or alternative cyclic precursors.
Figure 1: Primary Retrosynthetic Disconnections for this compound
Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System
The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), a reaction class that constitutes a primary pathway for its functionalization. The C3 position is the most nucleophilic and, therefore, the preferred site of attack for a wide range of electrophiles. However, the steric bulk imposed by the N-1 substituent can modulate this inherent reactivity.
Key electrophilic aromatic substitution reactions applicable to the indole core include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the indole ring.
Nitration: Substitution with a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups.
Vilsmeier-Haack Reaction: Formylation to introduce a -CHO group. wikipedia.orgnumberanalytics.comchemistrysteps.com
Mannich Reaction: Aminomethylation to introduce a -CH2NR2 group. adichemistry.comyoutube.comchemistrysteps.combyjus.comwikipedia.org
For 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole, electrophilic attack is anticipated to occur predominantly at the C3 position. The electron-donating nature of the indole nitrogen enhances the electron density at this position, making it highly reactive. The large 2,6-dimethylphenyl group at the N1 position is expected to sterically shield the C7 position, further favoring substitution at C3.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings. wikipedia.orgnumberanalytics.comchemistrysteps.com The reaction proceeds via an electrophilic iminium ion which attacks the C3 position of the indole. Subsequent hydrolysis yields the corresponding 3-formylindole derivative. The reaction is generally mild and efficient for indoles.
Mannich Reaction: This three-component condensation reaction involves an amine, formaldehyde, and an active hydrogen compound, in this case, the indole. adichemistry.comyoutube.comchemistrysteps.combyjus.comwikipedia.org An iminium ion is generated in situ from the amine and formaldehyde, which then acts as the electrophile. The nucleophilic C3 position of the indole attacks the iminium ion, leading to the formation of a gramine (B1672134) derivative (a 3-aminomethylindole). The choice of amine can be varied, with secondary amines like dimethylamine (B145610) being commonly used.
| Reaction | Reagents | Expected Major Product | Key Features |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | This compound-3-carbaldehyde | Mild and efficient formylation at the C3 position. |
| Mannich Reaction | CH₂O, (CH₃)₂NH, CH₃COOH | 1-(2,6-Dimethyl-phenyl)-2-phenyl-3-((dimethylamino)methyl)-1H-indole | Introduction of an aminomethyl group at the C3 position. |
Reactions Involving the Phenyl and Dimethylphenyl Substituents
The phenyl group at the C2 position and the dimethylphenyl group at the N1 position are generally less reactive towards electrophilic substitution than the indole ring itself. Standard electrophilic aromatic substitution reactions on these rings would require harsher conditions. However, the methyl groups on the N-phenyl substituent are susceptible to radical halogenation.
Furthermore, the presence of these aryl substituents opens avenues for cross-coupling reactions if a leaving group, such as a halogen, is introduced onto one of the rings.
Oxidation and Reduction Chemistry of the Indole Nucleus
The electron-rich nature of the indole ring system makes it susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. Common oxidizing agents for indoles include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Oxidation can lead to a variety of products, including oxindoles, or can be used for dehydrogenation in certain contexts.
Conversely, the indole nucleus can be reduced, typically through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of an acid. mdma.ch Catalytic hydrogenation of indoles often leads to the corresponding indoline (B122111) (2,3-dihydroindole) derivatives. The choice of catalyst and reaction conditions is crucial to control the extent of reduction and avoid over-reduction of the other aromatic rings. The use of sodium borohydride in carboxylic acid media can also achieve the reduction of the indole double bond. mdma.ch
| Transformation | Reagents and Conditions | Expected Product | Remarks |
|---|---|---|---|
| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Complex mixture, potentially leading to oxindole (B195798) derivatives | The outcome is highly dependent on reaction conditions. |
| Reduction (Catalytic Hydrogenation) | H₂, Pd/C or PtO₂ | 1-(2,6-Dimethyl-phenyl)-2-phenyl-2,3-dihydro-1H-indole (Indoline) | Selective reduction of the indole C2-C3 double bond. |
| Reduction (Chemical) | NaBH₄, Acetic Acid | 1-(2,6-Dimethyl-phenyl)-2-phenyl-2,3-dihydro-1H-indole (Indoline) | Reduction of the indole nucleus under acidic conditions. mdma.ch |
Functionalization Strategies for Tailored this compound Derivatives
The synthesis of tailored derivatives of this compound can be achieved by introducing functional groups that can then be further manipulated. A key strategy involves the introduction of a halogen atom onto one of the aromatic rings, which then serves as a handle for various palladium-catalyzed cross-coupling reactions.
Halogenation and Subsequent Cross-Coupling:
Selective halogenation of the indole ring, likely at the C3 or other positions under specific conditions, or on the phenyl or dimethylphenyl rings, would provide a versatile intermediate. This halogenated derivative can then participate in a range of powerful C-C and C-N bond-forming reactions.
Suzuki Coupling: This reaction pairs the halogenated indole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a highly effective method for introducing new aryl or vinyl substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halogenated indole with a primary or secondary amine. This is a valuable tool for synthesizing N-arylated or N-alkylated derivatives.
These strategies allow for the modular construction of a diverse library of this compound derivatives with tailored electronic and steric properties for various applications.
| Functionalization Strategy | Key Reaction | Reagents | Potential Product Type |
|---|---|---|---|
| Halogenation followed by Cross-Coupling | Suzuki Coupling | Pd catalyst, Base, Arylboronic acid | Introduction of new aryl or vinyl groups. |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Formation of C-N bonds with various amines. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the proton and carbon environments can be assembled.
The ¹H NMR spectrum of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. hw.ac.uk Chemical shifts are influenced by the electronic environment of each proton, while coupling constants (J-values) reveal the relationships between neighboring protons. ubc.ca
The spectrum is expected to show distinct signals corresponding to the three main structural components: the indole (B1671886) ring system, the C2-phenyl substituent, and the N1-(2,6-dimethylphenyl) substituent.
Indole Ring Protons: The proton at the C3 position is expected to appear as a singlet in the aromatic region, as it has no adjacent proton coupling partners. The protons on the benzo-fused portion of the indole (H4, H5, H6, and H7) typically resonate between 7.0 and 7.7 ppm, displaying complex multiplets due to mutual coupling. ipb.ptclockss.org
2-Phenyl Group Protons: The five protons of the phenyl group at the C2 position will appear in the aromatic region, likely as overlapping multiplets.
2,6-Dimethylphenyl Group Protons: The two methyl groups are chemically equivalent and are expected to produce a single, sharp singlet. Due to the steric hindrance and electronic effects of the indole and phenyl rings, this signal would likely appear in the upfield region for aromatic methyl groups. The three protons on this aromatic ring would present as a characteristic pattern: a triplet for the para-proton (H4') and a doublet for the two equivalent meta-protons (H3' and H5').
The following table outlines the expected ¹H NMR spectral data, based on analyses of structurally similar compounds like 2-phenylindole (B188600) and N-substituted indoles. rsc.orgchemicalbook.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole H3 | 6.7 - 6.9 | s (singlet) | N/A |
| Indole H4-H7 | 7.0 - 7.7 | m (multiplet) | - |
| 2-Phenyl H2''-H6'' | 7.2 - 7.6 | m (multiplet) | - |
| 2,6-Me₂-Ph H3', H5' | ~7.1 | d (doublet) | ~7.5 |
| 2,6-Me₂-Ph H4' | ~7.3 | t (triplet) | ~7.5 |
| 2,6-Me₂-Ph (CH₃)₂ | ~2.1 | s (singlet) | N/A |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the complete carbon skeleton. acs.org The chemical shifts are indicative of the carbon's hybridization state and its electronic environment.
Indole Ring Carbons: The carbons of the indole core have characteristic shifts. C2 is typically found significantly downfield due to its attachment to the nitrogen and the phenyl group. The bridgehead carbons, C3a and C7a, also have distinct resonances. clockss.org
Phenyl and Dimethylphenyl Carbons: The aromatic carbons of both phenyl rings will resonate in the typical range of 120-140 ppm. The quaternary carbons (C1' of the dimethylphenyl group and C1'' of the phenyl group, as well as the substituted C2' and C6') will show signals of lower intensity. The methyl carbons of the dimethylphenyl group will appear far upfield, typically between 15 and 25 ppm. acs.org
The table below summarizes the anticipated ¹³C NMR chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Indole C2 | ~140 |
| Indole C3 | ~105 |
| Indole C3a, C7a (Bridgehead) | ~128, ~137 |
| Indole C4-C7 | 120 - 130 |
| 2-Phenyl & 2,6-Me₂-Ph (Aromatic CH) | 125 - 131 |
| 2-Phenyl & 2,6-Me₂-Ph (Quaternary C) | 132 - 140 |
| 2,6-Me₂-Ph (CH₃)₂ | ~18 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to trace the connectivity of the protons within the benzo portion of the indole ring and within the 2,6-dimethylphenyl ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH coupling). youtube.com This allows for the definitive assignment of carbon signals for all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly valuable for determining stereochemistry and conformation. For this compound, NOESY correlations would be observed between the protons of the 2,6-dimethyl groups and the protons of the 2-phenyl ring, providing evidence for the sterically hindered rotation around the N-C and C-C single bonds.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass of the parent ion with extremely high accuracy (typically to four or five decimal places). acs.org This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org For this compound, HRMS would be used to confirm its elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N |
| Calculated Exact Mass [M]⁺ | 296.1434 |
| Calculated Exact Mass [M+H]⁺ | 297.1512 |
In mass spectrometry, the molecular ion is often subjected to fragmentation, breaking apart in a predictable manner that reflects the underlying chemical structure. scirp.org The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.
For this compound, the fragmentation in Electron Ionization (EI-MS) would likely proceed through several key pathways:
Molecular Ion Peak (M⁺˙): A strong molecular ion peak at m/z 296 would be expected, confirming the molecular weight.
Loss of a Methyl Radical: A common initial fragmentation would be the loss of a methyl group from the dimethylphenyl ring, resulting in a significant [M-15]⁺ ion at m/z 281.
Cleavage of Substituent Groups: Cleavage of the entire 2,6-dimethylphenyl group or the 2-phenyl group could occur, though these may be less favorable than other pathways.
Indole Ring Fragmentation: The indole core itself has characteristic fragmentation patterns. scirp.orgresearchgate.net Following initial losses, the resulting 2-phenylindole cation (m/z 193) could fragment further. The fragmentation of the indole ring can produce characteristic ions, such as the one at m/z 89, which arises from the loss of HCN from an intermediate fragment. scirp.orgnist.gov
These fragmentation pathways provide a structural fingerprint that, when combined with NMR data, leads to the complete and confident characterization of the molecule.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational aspects of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Key expected vibrational modes include:
Aromatic C-H Stretching: Vibrations corresponding to the C-H stretching of the phenyl, indole, and dimethylphenyl rings are anticipated in the region of 3100-3000 cm⁻¹. japsonline.com
Aliphatic C-H Stretching: The methyl (CH₃) groups on the dimethylphenyl ring will show symmetric and asymmetric stretching vibrations, typically in the 2975-2850 cm⁻¹ range. japsonline.com
C=C Aromatic Stretching: A series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings. japsonline.com For the parent 2-phenylindole, characteristic aromatic C=C stretching bands appear around 1605 cm⁻¹. samipubco.com
Indole Ring Vibrations: The indole nucleus has specific skeletal vibrations. The C-N stretching vibration within the indole ring is typically observed in the 1250-1150 cm⁻¹ region. researchgate.net
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For instance, a 1,2-disubstituted benzene (B151609) (from the indole part) and a 1,2,3-trisubstituted benzene (the dimethylphenyl part) will have characteristic bands in this "fingerprint" region.
A data table summarizing the expected FT-IR peaks for the functional groups present in the molecule is provided below.
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Rings | C-H Stretch | 3100 - 3000 |
| Methyl (CH₃) Groups | C-H Asymmetric/Symmetric Stretch | 2975 - 2850 |
| Aromatic Rings | C=C Ring Stretch | 1620 - 1450 |
| Indole Ring | C-N Stretch | 1250 - 1150 |
| Substituted Phenyl Rings | C-H Out-of-Plane Bend | 900 - 675 |
Raman Spectroscopy for Complementary Vibrational Insights
Expected prominent Raman signals include:
Ring Breathing Modes: The symmetric "breathing" modes of the phenyl and indole rings, which involve a uniform expansion and contraction of the rings, typically give rise to strong and sharp Raman bands.
C=C Stretching: The aromatic C=C stretching vibrations, also visible in FT-IR, often produce more intense signals in the Raman spectrum, providing a clear signature in the 1610-1580 cm⁻¹ range.
Methyl Group Vibrations: C-H bending and rocking modes of the methyl groups are also detectable.
Raman spectroscopy is a valuable tool for studying polymorphic transformations in crystalline organic compounds, as different crystal forms can exhibit distinct lattice vibrations (phonons) in the low-frequency region (below 200 cm⁻¹). endress.com
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Rings | Ring Breathing Mode | ~1000 |
| Aromatic Rings | C=C Ring Stretch | 1610 - 1580 |
| Indole Ring | Skeletal Vibrations | Various |
| Crystal Lattice | Phonon Modes | < 200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are directly related to the extent of π-conjugation. The chromophore of this compound is primarily the 2-phenylindole system. nist.gov
The parent indole molecule exhibits characteristic absorption bands around 270-290 nm. nist.gov The introduction of a phenyl group at the C2 position extends the conjugated system, leading to a bathochromic (red) shift of the absorption maxima. For 2-phenylindole, absorption peaks are typically observed near 282 nm and 290 nm. researchgate.netresearchgate.net
The N-1 substituent, the 2,6-dimethylphenyl group, is not directly in conjugation with the 2-phenylindole π-system. Due to severe steric hindrance from the two ortho-methyl groups, this phenyl ring is forced to rotate significantly out of the plane of the indole ring. This perpendicular orientation largely decouples its π-electrons from the main chromophore. Consequently, the UV-Vis spectrum of this compound is expected to be very similar to that of 2-phenyl-1H-indole, with the primary electronic transitions being the π → π* transitions of the 2-phenylindole moiety. nist.govresearchgate.netresearchgate.net
| Compound Moiety | Transition Type | Expected λmax (nm) |
| Indole Ring | π → π | ~270-290 |
| 2-Phenylindole | π → π | ~280-310 |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise data on bond lengths, bond angles, and torsion angles.
Elucidation of Molecular Conformation and Torsion Angles
While a specific crystal structure for this compound is not publicly documented, its molecular conformation can be predicted based on related structures. The most significant conformational feature is the rotational angle between the plane of the indole ring system and the plane of the N-1 substituted 2,6-dimethylphenyl ring.
Due to the steric clash between the two ortho-methyl groups on the N-phenyl ring and the atoms of the indole core (specifically the C2-phenyl group and the C7-H), a coplanar arrangement is impossible. It is anticipated that the dihedral (torsion) angle between the indole plane and the N-(2,6-dimethylphenyl) plane will be large, likely approaching 90 degrees. This is a common feature in related N-aryl compounds with ortho substituents. For example, in the crystal structure of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, the dihedral angle between the N-substituted phenyl ring and the plane of the adjacent amide group is 72.24(4)°. researchgate.netnih.gov This significant twist minimizes steric repulsion.
The C2-phenyl group is also expected to be twisted with respect to the indole plane, though likely to a lesser extent than the N-phenyl group, to balance electronic conjugation with steric avoidance.
| Parameter | Description | Expected Value |
| Dihedral Angle (Indole – N-Phenyl) | Torsion angle between the indole plane and the 2,6-dimethylphenyl ring plane. | ~70-90° |
| Dihedral Angle (Indole – C2-Phenyl) | Torsion angle between the indole plane and the C2-phenyl ring plane. | Variable, likely non-zero |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound will pack in a manner dictated by various non-covalent intermolecular interactions. Given the molecule's structure, which is rich in aromatic rings, the following interactions are expected to be significant in stabilizing the crystal lattice:
C-H···π Interactions: These are common in aromatic systems, where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on a neighboring molecule. The methyl C-H bonds and the aromatic C-H bonds can all act as donors. nih.gov
π-π Stacking: Interactions between the flat faces of the aromatic rings (phenyl and indole) can contribute to crystal stability. However, the bulky and twisted nature of the 2,6-dimethylphenyl group might hinder efficient, perfectly parallel stacking. The packing may instead feature offset or edge-to-face arrangements.
Analysis of Hirshfeld surfaces on related crystal structures, such as N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, confirms that H···H, O···H, and C···H contacts are the dominant intermolecular interactions, collectively governing the supramolecular assembly. nih.gov A similar pattern of interactions would be anticipated for this compound.
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental tools for understanding the electronic behavior and reactivity of molecules at the atomic level.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic signatures of a molecule, which can aid in its experimental characterization.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for a molecule's proposed structure. These predicted values can then be compared with experimental data to confirm the structure.
IR (Infrared): Computational IR spectroscopy predicts the vibrational frequencies corresponding to different functional groups. This helps in assigning the peaks observed in an experimental IR spectrum.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is often used to predict the electronic transitions that give rise to UV-Vis absorption spectra, providing insight into the molecule's color and electronic properties.
Conformational Analysis and Potential Energy Landscape Exploration
Due to the rotatable single bonds, particularly between the N1-phenyl and C2-phenyl groups and the indole (B1671886) core, 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds. This exploration helps identify the most stable conformers (energy minima) and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior and how its shape influences its function. The presence of bulky 2,6-dimethylphenyl group would create distinct, stable conformers with significant energy barriers to rotation.
Advanced Analysis of Non-Covalent Interactions and Supramolecular Architectures
Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, govern how molecules interact with each other in the solid state, influencing crystal packing and material properties. Although no crystal structure data for this compound was found, computational analyses like Hirshfeld surface analysis could predict these interactions. Such an analysis would likely reveal important H⋯H, C⋯H, and potential π⋯π interactions between the aromatic rings of adjacent molecules, which would dictate the supramolecular assembly.
Investigations of C-H...π and π-Stacking Interactions
C-H...π and π-stacking interactions are crucial non-covalent forces that influence the three-dimensional arrangement of aromatic molecules in the solid state and in biological systems. For a molecule such as this compound, with its multiple aromatic rings, these interactions are expected to play a significant role in its supramolecular assembly.
π-stacking interactions refer to the attractive, non-covalent interactions between aromatic rings. These can be categorized into face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. The steric hindrance imposed by the two methyl groups on the N-phenyl ring in this compound would likely prevent a perfectly co-planar face-to-face stacking. Instead, parallel-displaced or T-shaped interactions, where the phenyl rings of adjacent molecules overlap, would be more probable. The presence of π-π stacking interactions is a common feature in the crystal structures of many 2-phenylindole (B188600) derivatives, often forming dimeric or polymeric structures. iucr.org
While no specific data on the geometry and energy of these interactions for this compound are available, computational methods like Density Functional Theory (DFT) would be the standard approach to quantify them.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.
A Hirshfeld surface is generated for a molecule in a crystal, and properties such as dnorm (normalized contact distance), shape index, and curvedness are mapped onto this surface. The dnorm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. The shape index and curvedness maps are particularly useful for identifying π-π stacking interactions, which appear as characteristic red and blue triangular patterns.
For a related compound, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, a Hirshfeld surface analysis revealed the percentage contributions of various intermolecular contacts. nih.gov While the specific values would differ for this compound due to its different functional groups, a similar analysis would be expected to show significant contributions from H...H, C...H/H...C, and N...H/H...N contacts.
Table 1: Illustrative Hirshfeld Surface Contact Percentages for a Related Indole Derivative (Note: This data is for N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide and is provided for illustrative purposes only. Specific data for this compound is not available.)
| Interaction Type | Percentage Contribution |
| H···H | 55.2% |
| O···H/H···O | 24.1% |
| C···H/H···C | 17.8% |
| Reference | nih.gov |
A Hirshfeld analysis of this compound would provide precise percentages for these and other contacts, offering a quantitative understanding of its crystal packing.
Advanced Applications in Chemical Sciences Excluding Biological/clinical Contexts
Role as Ligands in Organometallic Catalysis
The development of new ligands is a driving force in the advancement of organometallic catalysis. The N-aryl-2-phenylindole framework is a promising scaffold for designing novel ligands. While specific studies on the catalytic applications of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole are not extensively documented, the structural features of this molecule suggest a potential role in this field. The indole (B1671886) moiety can be functionalized to incorporate coordinating atoms, such as phosphorus. For instance, related compounds like 2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole are known to act as bulky ligands in coordination chemistry and catalysis. cymitquimica.com These types of ligands are crucial for stabilizing metal centers and influencing the steric and electronic environment of a catalyst, thereby controlling its activity and selectivity. cymitquimica.com
The 2,6-dimethylphenyl group in this compound introduces significant steric bulk around the indole nitrogen. This steric hindrance could be advantageous in catalytic reactions where control of the metal's coordination sphere is critical. In a hypothetical scenario where this indole is further functionalized to act as a ligand, the bulky N-aryl group could create a specific pocket around the metal center, potentially leading to high selectivity in catalytic transformations.
A related area of interest is the use of chiral ligands in asymmetric catalysis. While the parent compound this compound is achiral, the introduction of chiral centers or the creation of atropisomers could lead to valuable chiral ligands. The development of novel phosphino-ligands attached to a metallated π-arene scaffold has been explored, highlighting the continuous innovation in ligand design for catalysis.
Application as Molecular Building Blocks in Complex Organic Synthesis
Indole derivatives are versatile building blocks in organic synthesis, prized for their reactivity and ability to be elaborated into more complex structures. researchgate.netnih.gov The this compound scaffold can serve as a precursor for the synthesis of a variety of heterocyclic systems. For example, indole derivatives are used in the synthesis of fused heterocyclic structures like pyrazino[1,2-a]indoles. nih.gov The presence of the N-aryl and 2-phenyl groups provides multiple sites for further functionalization, allowing for the construction of diverse molecular architectures.
The synthesis of N-arylindoles can be achieved through various methods, including transition-metal-free approaches and copper- or palladium-catalyzed cross-coupling reactions. nih.gov The availability of these synthetic routes makes a wide range of substituted N-arylindoles accessible for use as building blocks. The unique steric and electronic properties conferred by the 2,6-dimethylphenyl substituent on the target compound can be exploited to direct the regioselectivity of subsequent reactions, offering a handle for precise control in the synthesis of complex molecules.
While specific examples of this compound as a building block are not prevalent in the literature, its structural motifs are found in various advanced materials and complex organic molecules. Its use in the construction of such systems is a logical extension of the well-established utility of the indole core in synthetic chemistry.
Potential in Functional Materials Science
The extended π-conjugated system of N-aryl-2-phenylindoles makes them attractive candidates for applications in materials science. The electronic properties of this scaffold can be tuned by modifying the substituents on the aryl rings, leading to materials with tailored optical and electronic characteristics.
Compounds with a 2-phenylindole (B188600) core are known to exhibit interesting photophysical properties, including strong fluorescence. nih.gov The parent compound, 2-phenylindole, when embedded in a polymer matrix, shows both fluorescence and, remarkably, room temperature phosphorescence. nih.gov The introduction of an N-aryl group, as in this compound, extends the π-system, which is expected to influence the absorption and emission properties.
The photophysical properties of N-aryl-2,3-naphthalimides, which also feature an N-aryl group attached to a polycyclic aromatic system, have been studied for their potential in white organic light-emitting diodes (WOLEDs). acs.orgacs.org These compounds can exhibit broad emission spectra, a desirable feature for single-emitter white-light sources. acs.org The fluorescence of these systems can be tuned by altering the substituents on the N-aryl ring. acs.org It is plausible that this compound and its derivatives could similarly have tunable photophysical properties suitable for optoelectronic applications. The steric hindrance from the 2,6-dimethylphenyl group may lead to a twisted intramolecular charge transfer (TICT) state, which can result in dual fluorescence and solvatochromism, properties that are highly sought after in the design of molecular sensors and probes.
Table 1: Photophysical Properties of a Related Indole Compound This table presents data for a related compound to illustrate the potential photophysical characteristics of the 2-phenylindole scaffold.
| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent/Matrix | Reference |
| 2-Phenylindole | Not specified | ~370 (fluorescence), ~500 (phosphorescence) | Poly (vinyl alcohol) film | nih.gov |
Interactive Data Table: Click on the headers to sort the data.
Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency doubling and optical switching. A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure. The inherent asymmetry of this compound, combined with its extended π-electron system, makes it a candidate for NLO applications.
Theoretical studies on other classes of organic molecules, such as helicenes and phenylenes, have shown that the first hyperpolarizability (a measure of the second-order NLO response) can be tuned by modifying the molecular structure and by adding donor/acceptor substituents. nih.gov The introduction of electron-donating and electron-accepting groups into the N-aryl-2-phenylindole framework could create a "push-pull" system, which is a common strategy for enhancing NLO properties. The 2,6-dimethylphenyl and the 2-phenyl groups could be functionalized with such groups to optimize the NLO response. While experimental data on the NLO properties of this compound is not currently available, theoretical calculations could provide valuable insights into its potential in this area.
The color of organic dyes and pigments arises from the absorption of light by their chromophoric systems. researchgate.net The extended conjugation present in this compound forms a chromophore that absorbs in the ultraviolet and potentially the visible region of the electromagnetic spectrum. The principle of dye design often involves the modification of a core chromophore with various substituents to tune the color and other properties like solubility and lightfastness. researchgate.net
The N-aryl-2-phenylindole scaffold can be considered a core structure for the development of novel dyes. By introducing auxochromes (color-enhancing groups) or by extending the conjugation further, the absorption maximum could be shifted into the visible range, resulting in a colored compound. researchgate.net For example, the synthesis of bishetaryl monoazo dyes demonstrates how coupling different heterocyclic systems can lead to materials with specific absorption characteristics. researchgate.net The phenyl rings in this compound provide convenient handles for introducing such modifications. The development of new dye structures is an active area of research, and the N-aryl-2-phenylindole framework represents a promising, yet underexplored, platform for the creation of new colorants.
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Methodologies
The construction of polysubstituted indoles, particularly those with significant steric hindrance like 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole, remains a formidable challenge in organic synthesis. Traditional indole (B1671886) syntheses often fall short in providing efficient access to such complex scaffolds. novapublishers.com Therefore, a primary focus of future research will be the development of innovative and highly effective synthetic methods.
Another promising frontier is the application of C-H activation strategies. researchgate.net The direct functionalization of C-H bonds offers a more atom-economical and streamlined approach by eliminating the need for pre-functionalized starting materials. Research in this domain would aim to address the inherent challenges of regioselectivity and catalyst robustness to enable the direct synthesis of this compound.
| Prospective Synthetic Methodologies | Potential Advantages | Key Research Hurdles |
| Transition-Metal-Catalyzed Cross-Coupling | High efficiency, broad applicability to various substrates. | Designing ligands for sterically bulky molecules, optimizing reaction conditions. |
| C-H Activation | High atom economy, fewer synthetic steps required. | Controlling the site of reaction (regioselectivity), ensuring catalyst stability. |
| One-Pot/Tandem Reactions | Increased overall efficiency, reduction of chemical waste. | Ensuring compatibility between different reaction steps in a single pot. |
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles
The chemical reactivity of this compound is a largely uncharted territory. The bulky 2,6-dimethylphenyl group at the nitrogen atom profoundly influences the electronic and steric nature of the indole ring, potentially unlocking novel chemical behaviors. researchgate.net Systematic investigation into the reactivity of this compound with a diverse range of chemical reagents and under various reaction conditions is a crucial area for future studies.
A key area of investigation is the electrophilic substitution of the indole core. While the indole ring is inherently electron-rich, the steric shielding provided by the N-aryl and C2-phenyl groups may direct incoming electrophiles to less conventional positions, such as C4, C5, C6, or C7. nih.gov Detailed studies of reactions like halogenation, nitration, and Friedel-Crafts alkylation and acylation would provide invaluable data on the regiochemical outcomes of these transformations.
Furthermore, the potential of this indole derivative to engage in pericyclic reactions, including cycloadditions, warrants exploration. researchgate.net The unique electronic and steric landscape of the molecule could pave the way for new cycloaddition pathways, leading to the synthesis of intricate polycyclic frameworks.
| Potential Reactivity Studies | Anticipated Outcomes | Primary Research Focus |
| Electrophilic Aromatic Substitution | Formation of novel substitution patterns on the indole ring. | Investigating reactions such as halogenation, nitration, and Friedel-Crafts. |
| Pericyclic Reactions | Creation of complex, multi-ring structures. | Exploring Diels-Alder and other cycloaddition reactions. |
| Metal-Catalyzed Functionalization | Direct modification of C-H bonds in the later stages of synthesis. | Enabling late-stage diversification of the indole scaffold. |
Integration of Advanced Computational Modeling for Deeper Structure-Property Correlations
Advanced computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for gaining deep insights into the relationship between the structure and properties of this compound. tandfonline.comrsc.org Future research should strategically integrate these computational methods to complement experimental findings and guide the rational design of new molecules with desired characteristics.
DFT calculations can accurately predict a wide array of molecular properties, including optimized geometries, electronic structures, and spectroscopic data. rsc.org For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can shed light on the molecule's electron-donating and accepting capabilities, which is vital for understanding its reactivity and potential in fields like organic electronics. tandfonline.com
Moreover, computational modeling can be instrumental in elucidating complex reaction mechanisms. By mapping the energy landscapes of chemical reactions, including transition states and intermediates, researchers can gain a more profound understanding of the factors that govern reaction outcomes. nih.gov This knowledge can then be leveraged to optimize reaction conditions and devise more efficient synthetic pathways.
| Computational Modeling Techniques | Specific Applications | Key Insights to be Gained |
| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic structure. | Understanding molecular shape, HOMO/LUMO energy levels, and charge distribution. rsc.org |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and fluorescence spectra. | Elucidation of the molecule's photophysical properties. |
| Reaction Pathway Modeling | Investigation of reaction mechanisms and transition states. | Gaining insights into reaction kinetics and thermodynamic favorability. |
Expansion into Emerging Non-Biological Materials and Engineering Applications
While indole derivatives have been extensively studied for their biological activities, the distinct photophysical and electronic properties of this compound make it a highly promising candidate for applications in materials science and engineering. mdpi.comomicsonline.orgnih.govijsrst.commdpi.com Future research should actively explore the potential of this compound and its derivatives in these rapidly advancing fields.
One exciting avenue is in the development of organic light-emitting diodes (OLEDs). The indole scaffold is recognized as an effective hole-transporting material, and the specific substitution pattern of this compound could lead to superior performance in OLED devices. Research in this area would involve the synthesis of a library of derivatives with tailored electronic properties and the subsequent fabrication and characterization of OLEDs incorporating these novel materials.
Another area of significant potential is in the field of organic photovoltaics (OPVs). The electron-rich indole core suggests its utility as an electron donor material in donor-acceptor blends for OPV applications. Future work could focus on the design and synthesis of new indole-based donor molecules and the evaluation of their performance in solar cell devices.
| Potential Non-Biological Applications | Relevant Molecular Properties | Future Research Directions |
| Organic Light-Emitting Diodes (OLEDs) | Efficient hole-transport capabilities and good thermal stability. | Synthesis of new host and emissive materials for improved device performance. |
| Organic Photovoltaics (OPVs) | Strong electron-donating character and broad absorption in the solar spectrum. | Design and synthesis of novel donor materials for enhanced solar energy conversion. |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility and stability in air. | Development of new organic semiconductor materials for flexible electronics. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole?
Methodological Answer:
The synthesis of indole derivatives often employs transition-metal-catalyzed annulation or electrophilic substitution. For example, [4+1] annulation strategies using aminobenzyl phosphonium salts and acrylaldehydes can yield structurally diverse indoles with high regioselectivity (e.g., 91% yield for similar compounds) . Key steps include refluxing reactants in ethanol or THF, followed by purification via silica gel chromatography (PE:EA = 10:1). For substituent optimization, Grignard reagent coupling (e.g., 2-bromo-p-xylene with Mg) and FeCl₃-mediated cross-coupling can introduce aryl groups at specific positions . Always validate purity using melting point analysis and HRMS (e.g., C24H22N2, Δmass < 0.001 Da) .
Basic: How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze aromatic proton environments (e.g., substituent-induced shifts in ¹H/¹³C NMR).
- HRMS : Confirm molecular formula (e.g., ESI-HRMS for [M+H]+ ions with <0.001 Da error) .
- X-ray crystallography : Resolve molecular conformation using programs like WinGX or ORTEP-3 to generate thermal ellipsoid plots . For example, dihedral angles between aryl rings (e.g., 60.94°–88.08° in analogous structures) and π-π interactions (center-to-center distance ~3.96 Å) can be quantified .
Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?
Methodological Answer:
Conflicting molecular models (e.g., planar vs. twisted indole cores) can be resolved via single-crystal X-ray diffraction. For example, in C23H25N3 analogs, ORTEP-3 analysis revealed non-planar geometries with weak C–H⋯N hydrogen bonds (2.50–2.65 Å) and π-π stacking . Advanced refinement in WinGX (using SHELXL) can optimize displacement parameters (Ueq < 0.05 Ų) and validate torsional angles . If discrepancies persist, compare with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G*) to assess steric/electronic contributions.
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of indole derivatives?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., 4-fluoro, 2-methyl) to probe electronic effects on bioactivity .
- Scaffold modification : Compare indole derivatives with pyrrole or imidazo[2,1-b]thiazole cores to assess ring size/heteroatom impacts .
- Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., 15-lipoxygenase inhibition) and correlate with IC50 values . For indole-based ligands, prioritize substituents at C-2 and C-3 positions, as these regions often modulate binding affinity .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Adopt iterative analysis:
Replicate experiments : Ensure consistent assay conditions (e.g., enzyme source, pH, temperature) .
Control for solubility : Use DMSO/β-cyclodextrin formulations to mitigate aggregation artifacts .
Cross-validate methods : Compare IC50 values from fluorometric assays (e.g., LOX inhibition) with SPR or ITC binding data .
Contextualize SAR : Account for off-target effects (e.g., redox activity in antioxidant assays) by including radical scavenger controls .
Advanced: What computational tools validate proposed synthesis routes for novel indole derivatives?
Methodological Answer:
- Retrosynthetic planning : Use Synthia or ChemAxon to identify feasible pathways (e.g., Fischer indole synthesis vs. transition-metal catalysis) .
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., annulation barriers) using Gaussian09 .
- Crystallographic validation : Compare predicted (Mercury CSD) vs. experimental (ORTEP-3) bond lengths/angles to confirm regiochemistry . For example, C–N bond lengths <1.30 Å in X-ray structures confirm imine formation in intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
